molecular formula C20H18O2 B11837627 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one CAS No. 92573-12-1

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11837627
CAS No.: 92573-12-1
M. Wt: 290.4 g/mol
InChI Key: WGDCJQKYEUBILW-UHFFFAOYSA-N
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Description

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes and acetophenones.

    Condensation Reaction: The key step involves a condensation reaction between the benzaldehyde and acetophenone derivatives in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the flavonoid core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent selection, to achieve high yields and purity. Advanced techniques, such as continuous flow reactors and automated synthesis platforms, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms, such as dihydroflavonoids.

    Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in ethanol, reflux conditions.

    Substitution: Bromine in acetic acid, room temperature.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavonoids and related reduced compounds.

    Substitution: Halogenated or nitrated flavonoid derivatives.

Scientific Research Applications

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives and as a model compound for studying flavonoid chemistry.

    Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases, such as cancer, cardiovascular disorders, and neurodegenerative conditions.

    Industry: Utilized in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetic formulations.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.

    Antimicrobial Action: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with comparable biological activities and structural features.

    Naringenin: A flavonoid with similar chemical reactivity and potential therapeutic applications.

Uniqueness

3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and isopropenyl groups contribute to its enhanced stability and reactivity compared to other flavonoids.

Properties

CAS No.

92573-12-1

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-methyl-8-(2-methylprop-1-enyl)-2-phenylchromen-4-one

InChI

InChI=1S/C20H18O2/c1-13(2)12-16-10-7-11-17-18(21)14(3)19(22-20(16)17)15-8-5-4-6-9-15/h4-12H,1-3H3

InChI Key

WGDCJQKYEUBILW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C=CC=C2C1=O)C=C(C)C)C3=CC=CC=C3

Origin of Product

United States

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